REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1C2CCC1CC(C#N)C2)=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-].[K+].[CH3:20][CH2:21]O.[C:23](O)(=O)[CH2:24][C:25]([CH2:30][C:31](O)=O)([C:27]([OH:29])=[O:28])O>O>[C:1]([O:5][C:6]([N:8]1[CH:23]2[CH2:20][CH2:21][CH:31]1[CH2:30][CH:25]([C:27]([OH:29])=[O:28])[CH2:24]2)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
190 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C2CC(CC1CC2)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C2CC(CC1CC2)C#N
|
Name
|
|
Quantity
|
270 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
aq. solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 95 C for 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with EtOAc (2×5 mL)
|
Type
|
WASH
|
Details
|
the combined extracts washed with saturated brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C2CC(CC1CC2)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1C2CCC1CC(C#N)C2)=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-].[K+].[CH3:20][CH2:21]O.[C:23](O)(=O)[CH2:24][C:25]([CH2:30][C:31](O)=O)([C:27]([OH:29])=[O:28])O>O>[C:1]([O:5][C:6]([N:8]1[CH:23]2[CH2:20][CH2:21][CH:31]1[CH2:30][CH:25]([C:27]([OH:29])=[O:28])[CH2:24]2)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
190 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C2CC(CC1CC2)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C2CC(CC1CC2)C#N
|
Name
|
|
Quantity
|
270 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
aq. solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 95 C for 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with EtOAc (2×5 mL)
|
Type
|
WASH
|
Details
|
the combined extracts washed with saturated brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C2CC(CC1CC2)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |